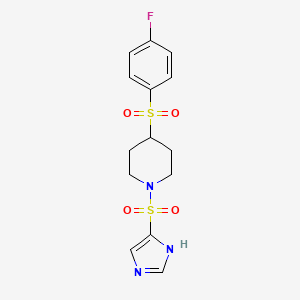

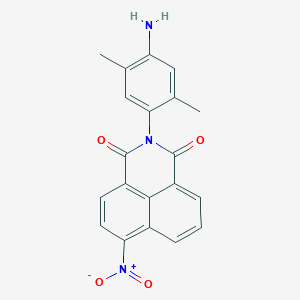

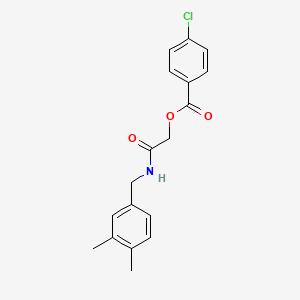

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine, also known as FISP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FISP is a piperidine-based compound that has been synthesized through a multi-step process involving various reagents and reaction conditions.

Scientific Research Applications

Enantioselective Cycloaddition Reactions

A study by Liu et al. (2013) presents a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This process involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, showcasing the compound's relevance in synthesizing complex molecules with potential pharmacological activities (Liu et al., 2013).

Antimicrobial and Antifungal Agents

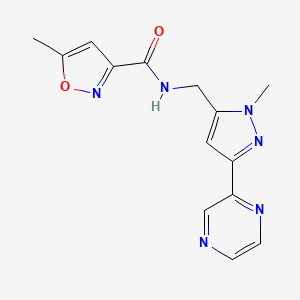

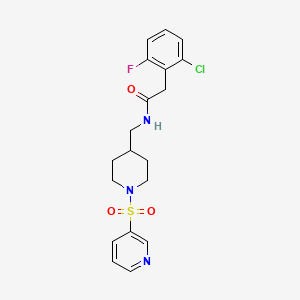

Bhatt et al. (2016) discuss the synthesis of new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, showing significant in vitro antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Bhatt et al., 2016).

Anticancer Applications

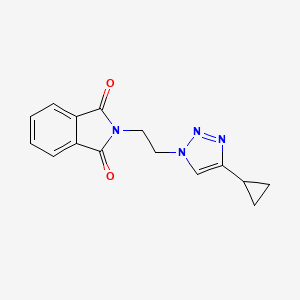

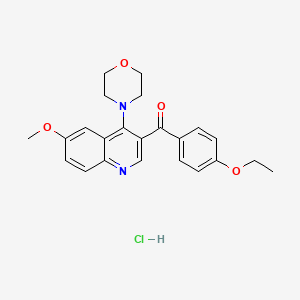

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The study found that some derivatives showed strong anticancer activities relative to doxorubicin, indicating the potential for developing novel anticancer therapies (Rehman et al., 2018).

Solubilizing Metal Oxides

Nockemann et al. (2008) demonstrated that imidazolium, pyridinium, and other quaternary ammonium bis(trifluoromethylsulfonyl)imide salts, functionalized with a carboxyl group, are effective in the selective dissolution of metal oxides and hydroxides. This property is particularly useful in the field of material science for the extraction and processing of metals (Nockemann et al., 2008).

Synthesis of Fluorine Heterocyclic Nitrogen Systems

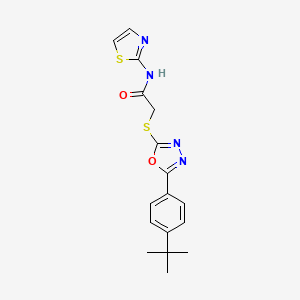

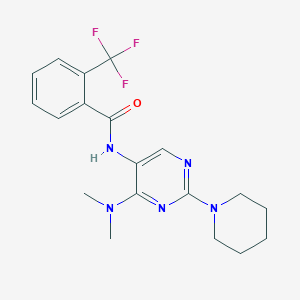

Abdel-Rahman et al. (2010) explored the synthesis of new bioactive fluorine heterocyclic systems derived from sulfa drugs, potentially applicable as photochemical probe agents for the inhibition of vitiligo disease. This study showcases the broader chemical utility of the compound in therapeutic applications beyond its direct use as a drug (Abdel-Rahman et al., 2010).

properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-1-(1H-imidazol-5-ylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S2/c15-11-1-3-12(4-2-11)23(19,20)13-5-7-18(8-6-13)24(21,22)14-9-16-10-17-14/h1-4,9-10,13H,5-8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXDXVJYFCDOSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)

![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)